Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
Description
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a pyridin-3-ylamino substituent at the 4-position. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors, prodrugs, and other bioactive molecules due to its conformational flexibility and ability to engage in hydrogen bonding via the pyridine and amino groups .
Properties
IUPAC Name |
tert-butyl 4-(pyridin-3-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-12(7-10-18)17-13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWSPSSRJWXVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate typically involves the reaction of 4-(pyridin-3-yl)aminopiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The purification process may involve crystallization or other large-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structural Difference: The amino group is directly attached to the 4-position of the piperidine ring, while the pyridin-3-yl group is substituted at the same carbon (4-position), creating a geminal di-substitution pattern. In contrast, the target compound has a single (pyridin-3-yl)amino group at the 4-position . Molecular Formula: C₁₅H₂₃N₃O₂ vs. C₁₅H₂₂N₄O₂ for the target compound (inferred from synthesis in ).
Tert-butyl 4-[(4-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate Structural Difference: Substituted with a nitrobenzene derivative at the 4-position instead of pyridin-3-yl. This nitro group confers distinct electronic properties, influencing reactivity and biological activity .
Key Observations :
- The target compound’s synthesis involves multi-step catalysis, resulting in moderate yields (~55%), whereas nitro-substituted analogs achieve higher yields (79%) due to simpler coupling chemistry .
- PK03447E-1’s synthesis lacks detailed data but likely shares common Boc-protection strategies with other analogs .
Physical and Chemical Properties
Biological Activity
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a pyridine moiety. Its structural uniqueness contributes to its biological activities, making it an interesting subject for drug development.
The mechanism of action for this compound involves:
- Ligand Binding : The compound acts as a ligand that can bind to specific proteins or enzymes, modulating their activity.
- Signal Transduction : It may influence signal transduction pathways, which are critical for cellular communication and function.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases where these enzymes play a pivotal role.
Biological Activity and Therapeutic Applications
Research has indicated various biological activities associated with this compound:
- Antiviral Activity : The compound has been investigated for its antiviral properties against several viruses. For instance, derivatives containing similar structures have shown effectiveness against the herpes simplex virus (HSV) and other viral pathogens .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
- Antibacterial Properties : Some related compounds have demonstrated antibacterial activity, indicating that this compound could also be explored for its potential in combating bacterial infections .
Case Studies and Research Findings
A review of literature provides insights into the biological activities of compounds similar to this compound:
| Compound | Activity | Reference |
|---|---|---|
| A-87380 | Neuraminidase inhibitor | |
| A-192558 | Antiviral against tobacco mosaic virus | |
| Compound 5 | Anti-HSV activity | |
| Compound 9 | Inhibitor of Mycobacterium tuberculosis |
These findings suggest that modifications in the structure of piperidine derivatives can lead to significant variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Q & A
Q. What steps validate crystallographic data when PXRD and SC-XRD results conflict?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
